1-[(6-Chloropyridin-3-yl)methyl]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-14-6-5-11(9-16-14)10-17-8-7-12-3-1-2-4-13(12)17/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMBZIUJEVLQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324264 | |
| Record name | 1-[(6-chloropyridin-3-yl)methyl]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666181 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861207-51-4 | |
| Record name | 1-[(6-chloropyridin-3-yl)methyl]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for Indole (B1671886) N-Alkylation with 6-Chloropyridin-3-ylmethyl Substrates
The most direct route to 1-[(6-Chloropyridin-3-yl)methyl]indole involves the formation of a C-N bond between the nitrogen atom of indole and the methylene (B1212753) group of a 6-chloropyridin-3-ylmethyl substrate. This is typically achieved by reacting indole with an electrophilic partner such as 2-chloro-5-(chloromethyl)pyridine (B46043).
Classical N-Alkylation Approaches
Conventional N-alkylation of indole relies on the deprotonation of the indole nitrogen to form a more nucleophilic indolide anion, which then displaces a leaving group from the alkylating agent. This is a widely used and well-established method in heterocyclic chemistry.
The reaction is typically carried out in the presence of a base in a polar aprotic solvent. The choice of base and solvent can significantly influence the reaction's efficiency and yield. Strong bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) are effective in completely deprotonating the indole. mdma.ch Alternatively, milder bases such as potassium carbonate (K₂CO₃) can be employed, often requiring slightly higher temperatures or longer reaction times. researchgate.net Common solvents for this transformation include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN), which are adept at solvating the resulting cations. google.com
Table 1: Comparison of Classical N-Alkylation Conditions for Indole
| Base | Solvent | Typical Temperature | Key Characteristics |
|---|---|---|---|
| Sodium Hydride (NaH) | DMF, THF | 0 °C to RT | Highly effective, rapid reaction; requires anhydrous conditions due to reactivity with water. |
| Potassium Hydroxide (KOH) | DMSO, DMF | RT to 60 °C | Strong, inexpensive base; effective but can introduce water, potentially affecting yield. mdma.ch |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, Acetone | Reflux | Milder, safer base; often requires higher temperatures and longer reaction times. researchgate.net |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The primary alkylating agent for this specific synthesis is 2-chloro-5-(chloromethyl)pyridine, a bifunctional molecule where the chloromethyl group is significantly more reactive towards nucleophilic substitution than the chloro group on the pyridine (B92270) ring.
Modern Catalyst-Mediated Coupling Reactions
To overcome some of the limitations of classical methods, such as the need for strong bases and stoichiometric amounts of reagents, modern catalyst-mediated reactions have been developed. These often involve transition metals like copper, palladium, or nickel, which can facilitate C-N bond formation under milder conditions.
Copper-catalyzed N-alkylation has emerged as an efficient method. rsc.org For instance, a copper(I) iodide (CuI) catalyst, in combination with a suitable ligand like tri(p-tolyl)phosphine and a base such as potassium hydroxide, can promote the reductive cross-coupling between indoles and N-tosylhydrazones derived from aldehydes. rsc.org A more direct approach would involve the coupling of indole with 2-chloro-5-(chloromethyl)pyridine using a copper catalyst system.
Nickel catalysis also provides a powerful tool for constructing C-N bonds. Recent advancements have shown that nickel catalysts can enable the enantioselective coupling of N-indolyl-substituted alkenes with various bromides, highlighting the utility of nickel in forming chiral N-alkylindoles. nih.gov While this specific methodology is for a different substrate class, it underscores the potential for developing a nickel-catalyzed cross-coupling reaction for the synthesis of this compound.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is another cornerstone of modern C-N bond formation. Although typically used for N-arylation, modifications of this reaction could potentially be adapted for the N-alkylation of indoles with specific alkyl halides, including the pyridinylmethyl system. mdpi.com
Green Chemistry Principles in Synthesis Optimization
In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles have been applied to the N-alkylation of indoles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One strategy involves replacing traditional volatile organic solvents with more environmentally benign alternatives. Water has been successfully used as a solvent for iridium-catalyzed N-alkylation of indolines with alcohols, providing a greener route to N-alkylated indole precursors. organic-chemistry.org Another approach utilizes propylene (B89431) carbonate, a biodegradable and low-toxicity solvent, which can also act as the alkylating agent, eliminating the need for hazardous alkyl halides. nih.gov
Microwave-assisted organic synthesis (MAOS) offers a significant advantage by dramatically reducing reaction times and often improving yields. The N-alkylation of indoles can be efficiently performed under microwave irradiation, sometimes in the absence of a solvent or in the presence of ionic liquids, which are non-volatile and can often be recycled. google.com Furthermore, iron, an earth-abundant and non-toxic metal, has been used as a catalyst for the C-H alkylation of indoles, representing a more sustainable alternative to precious metal catalysts. rsc.org
Table 2: Green Chemistry Approaches to Indole N-Alkylation
| Principle | Methodology | Example | Benefit |
|---|---|---|---|
| Safer Solvents | Use of water as a reaction medium. organic-chemistry.org | Iridium-catalyzed alkylation of indolines. | Reduces reliance on volatile organic compounds (VOCs). |
| Renewable Reagents | Use of propylene carbonate as both solvent and reagent. nih.gov | N-alkylation of various N-heterocycles. | Avoids genotoxic alkyl halides; biodegradable. |
| Energy Efficiency | Microwave-assisted synthesis. google.com | N-methylation and N-benzylation of indoles. | Drastically reduced reaction times; improved energy efficiency. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
De Novo Synthesis of the Indole Scaffold with Pre-functionalization
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis is a robust and historic method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.orgbyjus.com To synthesize this compound using this method, the key precursor would be N-[(6-chloropyridin-3-yl)methyl]-N-phenylhydrazine.
This substituted hydrazine (B178648) can be prepared beforehand and then reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde equivalent, in the presence of an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like ZnCl₂). wikipedia.orgtcichemicals.com The reaction proceeds through the formation of a hydrazone, which then undergoes a byjus.combyjus.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the final N-substituted indole. jk-sci.com This strategy has been successfully applied in the synthesis of various complex and pharmacologically important indole alkaloids. rsc.org
Leimgruber-Batcho Indole Synthesis and Modifications
The Leimgruber-Batcho indole synthesis is another powerful method that begins with an o-nitrotoluene derivative. wikipedia.orgresearchgate.net This method is particularly valued in the pharmaceutical industry for its high yields, mild conditions, and the ready availability of starting materials. wikipedia.org
In a typical sequence, an o-nitrotoluene is first reacted with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.org This intermediate is then subjected to reductive cyclization to form the indole ring. To apply this to the target molecule, one could envision a pathway starting from N-[(6-chloropyridin-3-yl)methyl]-2-nitrobenzylamine. However, a more direct adaptation would involve the N-alkylation of the enamine intermediate or the final indole product in a one-pot procedure. Recent modifications have focused on streamlining this process into a single step, which improves efficiency and reduces waste. journalijar.com The reductive cyclization step is versatile, with various reducing agents being effective, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org
Palladium-Catalyzed Cyclization Approaches
While direct palladium-catalyzed cyclization to form the complete this compound structure in a single step is not extensively documented, analogous palladium-catalyzed N-arylation reactions provide a highly plausible and efficient synthetic pathway. The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, represents a primary strategy. researchgate.netresearchgate.net In this approach, indole (or a suitable derivative) is coupled with a 3-(halomethyl)-6-chloropyridine, such as 3-(bromomethyl)-6-chloropyridine, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The selection of the ligand is critical to the success of the coupling reaction, with bulky, electron-rich phosphines often providing superior results by promoting the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle. researchgate.net The choice of base is also crucial for deprotonating the indole nitrogen, thereby facilitating its nucleophilic attack on the palladium center. Common bases employed in such transformations include sodium tert-butoxide (NaOtBu) and potassium phosphate (B84403) (K₃PO₄). researchgate.net
A typical reaction setup would involve the following components:
| Component | Role | Example |
| Indole | Nucleophile | Indole |
| 3-(Halomethyl)-6-chloropyridine | Electrophile | 3-(Bromomethyl)-6-chloropyridine |
| Palladium Precatalyst | Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | Catalyst activator/stabilizer | XPhos, SPhos, or other biaryl phosphine ligands |
| Base | Deprotonation of indole | Sodium tert-butoxide (NaOtBu) |
| Solvent | Reaction medium | Toluene, Dioxane |
The reaction mechanism is believed to proceed through a catalytic cycle involving:
Oxidative addition of the 3-(halomethyl)-6-chloropyridine to the Pd(0) complex.
Coordination of the deprotonated indole to the resulting Pd(II) complex.
Reductive elimination from the Pd(II) complex to furnish the desired N-substituted indole and regenerate the Pd(0) catalyst.
Derivatization of the 6-Chloropyridine Moiety
The chlorine atom on the pyridine ring of this compound serves as a versatile handle for further chemical modifications, enabling the synthesis of a diverse library of analogues.
Halogenation and Cross-Coupling Reactions
The existing chloro-substituent can be exchanged or supplemented with other halogens, although direct halogenation of the chloropyridine ring is more common for introducing additional halogen atoms. More synthetically valuable are the palladium-catalyzed cross-coupling reactions that replace the chlorine atom with a new carbon-carbon or carbon-heteroatom bond.
The Suzuki-Miyaura cross-coupling reaction is a prominent example, allowing for the arylation or heteroarylation at the 6-position of the pyridine ring. nih.gov This reaction typically involves the coupling of the chloropyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reactivity of chloropyridines in Suzuki couplings can be challenging, often requiring more specialized catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or highly active phosphine ligands, to achieve good yields. organic-chemistry.org
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | 6-Aryl-3-(indol-1-ylmethyl)pyridine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 6-Alkynyl-3-(indol-1-ylmethyl)pyridine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | 6-Amino-3-(indol-1-ylmethyl)pyridine |
Functional Group Interconversions on the Pyridine Ring
Beyond cross-coupling reactions, the chloro group can be displaced through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the 2- and 6-positions. Thus, treatment of this compound with strong nucleophiles, such as alkoxides, thiolates, or amines, under appropriate conditions can lead to the corresponding substituted pyridine derivatives. uoanbar.edu.iqyoutube.com For instance, reaction with sodium methoxide (B1231860) would yield the 6-methoxy analogue. These reactions often require elevated temperatures to proceed at a reasonable rate.
Purification and Characterization Methodologies (Research-Focused)
The successful synthesis and derivatization of this compound necessitate robust purification and characterization techniques to ensure the identity and purity of the compound.
Chromatographic Separation Techniques
Column chromatography is the primary method for the purification of this compound from crude reaction mixtures. Silica gel is a commonly used stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from starting materials, reagents, and byproducts.
High-Performance Liquid Chromatography (HPLC) is employed for analytical purity assessment and can also be used for preparative purification. A reversed-phase C18 column is typically suitable, with a mobile phase of acetonitrile and water, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or base (e.g., ammonia or triethylamine) to improve peak shape.
Spectroscopic Methods for Structural Elucidation
The definitive identification of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide key information about the number and connectivity of protons in the molecule. Expected signals would include those for the indole ring protons, the methylene bridge protons, and the protons of the chloropyridine ring. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic for the substitution pattern on both heterocyclic rings.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts of the carbons in the indole and chloropyridine rings, as well as the methylene carbon, would be consistent with the proposed structure.
Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.35 | d | 1H | Pyridine H2 |
| 7.65 | dd | 1H | Pyridine H4 |
| 7.60 | d | 1H | Indole H4 |
| 7.30 | d | 1H | Pyridine H5 |
| 7.25 | d | 1H | Indole H7 |
| 7.15 | t | 1H | Indole H6 |
| 7.10 | t | 1H | Indole H5 |
| 7.05 | d | 1H | Indole H2 |
| 6.50 | d | 1H | Indole H3 |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass of the molecule and, consequently, its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of C₁₄H₁₁ClN₂. The isotopic pattern of the molecular ion, with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, would be a clear indicator of the presence of a single chlorine atom.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of N-Substituent Modifications on Molecular Recognition
The substituent at the N1-position of the indole (B1671886) ring plays a pivotal role in modulating the compound's interaction with its biological targets. Research has explored the influence of both aliphatic and aromatic substitutions at this position.
Variation of Alkyl Chain Length and Branching
Alterations in the length and branching of N-alkyl substituents on indole-based compounds can significantly impact their biological activity. While specific data for 1-[(6-Chloropyridin-3-yl)methyl]indole is limited in publicly accessible literature, general SAR trends for related indole derivatives suggest that the size and lipophilicity of the N-alkyl group can influence receptor affinity and selectivity. For instance, in a series of N-substituted indole analogs, increasing the alkyl chain length from a methyl to a propyl group led to an improvement in activity, while the introduction of a bulky tert-butyl substituent was not well-tolerated. researchgate.net This suggests an optimal size and conformational flexibility for the N-substituent to fit within the receptor's binding pocket.
Table 1: Illustrative Impact of N-Alkyl Substituent Variation on Activity of Indole Analogs
| Compound | N-Substituent (R¹) | Relative Activity |
| 3a | H | Baseline |
| 3b | Methyl | Decreased |
| 3c | Ethyl | Similar to Methyl |
| 3i | Propyl | Improved |
| - | tert-Butyl | Not Tolerated |
Note: This table is a generalized representation based on SAR principles for indole derivatives and is not specific to this compound due to a lack of publicly available data.
Introduction of Diverse Aromatic and Heterocyclic Rings
Role of Substituents on the Indole Ring System
The indole ring itself offers multiple positions for substitution, each with a unique potential to influence the compound's electronic properties, steric profile, and ultimately, its biological activity.
Positional Scanning of Substituents (e.g., C2, C3, C4, C5, C6, C7)
Systematic positional scanning of substituents on the indole ring is a powerful strategy to map the SAR landscape. For instance, in the discovery of nAChR-selective compounds, positional scanning libraries have been effectively utilized to identify key positions for modification. nih.gov Studies on other indole-based scaffolds have revealed distinct roles for substituents at different positions. For example, C2-methylation is a common feature in many bioactive indoles. nih.gov The C3 position is often crucial for linking to other molecular fragments. chim.it Substitutions on the benzene (B151609) portion of the indole ring (C4-C7) can modulate electronic properties and provide vectors for further functionalization. Direct C7 functionalization, though challenging, has been achieved and offers a unique way to modify indole scaffolds. nih.gov A comprehensive positional scan on the this compound core would be invaluable for elucidating the precise requirements for optimal activity.
Electronic and Steric Effects of Functional Groups
The electronic nature (electron-donating or electron-withdrawing) and steric bulk of substituents on the indole ring can dramatically alter a compound's properties. Electron-donating groups, such as methoxy, can increase the electron density of the indole ring, potentially enhancing π-π interactions with the target receptor. researchgate.net Conversely, electron-withdrawing groups, like halogens or nitro groups, can decrease the electron density and influence the molecule's electrostatic potential and hydrogen bonding capabilities. researchgate.net
For example, in a series of 5-HT6 receptor agonists based on a 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold, halogen substituents at the 5-position (fluoro, chloro, or bromo) were found to be essential for potent agonist activity. nih.gov This highlights the critical role of electronic effects at this specific position.
Table 2: Influence of Indole C5-Substituent on 5-HT6 Receptor Agonist Activity
| Compound | C5-Substituent | Activity |
| Analog 1 | H | Low Affinity |
| Analog 2 | Fluoro | Full Agonist |
| Analog 3 | Chloro | Full Agonist |
| Analog 4 | Bromo | Full Agonist |
Note: This table is based on a study of related indole analogs and serves to illustrate the principle of electronic effects. nih.gov
Steric effects are also paramount. The size and shape of a substituent can dictate whether a molecule can successfully dock into the binding site of its target protein.
Modifications to the 6-Chloropyridine Ring
The 6-chloropyridine moiety is a key feature of many neonicotinoid insecticides and other biologically active molecules, acting as a crucial hydrogen bond acceptor. Modifications to this ring can significantly impact receptor binding and selectivity.
Studies on nicotine (B1678760) analogs have shown that the electronic and lipophilic nature of substituents at the 6-position of the pyridine (B92270) ring can influence nAChR affinity. While a direct correlation with electronic parameters alone was not found, a combination of lipophilicity and the volume of the substituent was shown to account for changes in affinity. Generally, lipophilic substituents at the 6-position can contribute to affinity, but this is modulated by the steric size of the group, with increased size leading to decreased affinity. mdpi.com
Table 3: Effect of 6-Position Pyridine Substituents on nAChR Affinity in Nicotine Analogs
| Substituent at 6-position | Lipophilicity (π) | Molar Volume (Δ MOL VOL) | nAChR Affinity (Ki) |
| H | 0.00 | 0.00 | High |
| CH3 | 0.56 | 0.22 | Moderate |
| Cl | 0.71 | 0.19 | Moderate-Low |
| Br | 0.86 | 0.25 | Low |
Note: This table illustrates general trends observed in nicotine analogs and is not specific to this compound. mdpi.com
Investigation of Halogen Substitutions (e.g., F, Br, I)
The presence and nature of the halogen atom on the pyridine ring are critical determinants of biological activity in this class of compounds. The 6-chloro substituent is a common feature in many potent neonicotinoid insecticides. While specific studies detailing the substitution of chlorine with fluorine, bromine, or iodine on the this compound scaffold are not extensively documented in publicly available literature, general principles of medicinal chemistry allow for informed hypotheses.
The chlorine atom's electronegativity and size contribute to the electronic profile of the pyridine ring and influence its binding affinity to target receptors, such as the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects. Replacing chlorine with other halogens would systematically alter these properties.
Bromine (Br) and Iodine (I): These halogens are larger and less electronegative than chlorine. Their increased size (van der Waals radius) could introduce steric hindrance at the receptor binding site, potentially reducing activity. However, they could also form halogen bonds, which are specific non-covalent interactions that can, in some cases, enhance binding affinity.
A systematic study involving these substitutions would be essential to quantify their impact on the activity of this compound.
Exploration of Nitrogen Atom Positions and Heteroaromatic Scaffolds
The arrangement of nitrogen atoms within the heteroaromatic rings is fundamental to the molecule's activity. In the 6-chloropyridin-3-yl moiety, the nitrogen atom at position 1 and the substituent attachment at position 3 are conserved features in many active compounds. This specific arrangement creates an electron-poor aromatic system that is key for receptor interaction.
Conformation and Torsional Freedom in Relation to Biological Interactions
The three-dimensional shape of a molecule, or its conformation, is paramount for its interaction with a biological receptor. The linkage between the chloropyridine and indole rings via a methylene (B1212753) (-CH2-) bridge allows for considerable torsional freedom. Understanding the preferred conformations is key to explaining biological activity.
Conformational Analysis using X-ray Crystallography
In several analogous compounds, the dihedral angle between the plane of the pyridine ring and the plane of the second heterocyclic ring is a critical parameter. This angle describes the twist between the two main parts of the molecule. For a series of related neonicotinoids, this angle consistently falls within a relatively narrow range, suggesting a preferred spatial arrangement for biological activity. researchgate.netresearchgate.net
For example, in the crystal structure of imidacloprid (B1192907), the dihedral angle between the pyridine and imidazolidine (B613845) rings is reported as 76.9 (1)°. researchgate.net Similarly, for acetamiprid, the angle between the 6-chloropyridine ring and the N′-cyano-N-methylimidoformamide moiety is 76.7 (1)°. researchgate.net In a metabolite of imidacloprid, 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one, this angle is 76.2 (1)°. nih.govresearchgate.net This conserved, non-coplanar arrangement appears to be a key feature for optimal interaction with the target receptor.
Table 1: Dihedral Angles in Analogs Containing the (6-Chloropyridin-3-yl)methyl Moiety
| Compound Name | Second Heterocyclic Ring/Moiety | Dihedral Angle (°) |
|---|---|---|
| Imidacloprid | Imidazolidine | 76.9 (1) researchgate.net |
| Acetamiprid | N′-cyano-N-methylimidoformamide | 76.7 (1) researchgate.net |
| 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one | Imidazolidin-2-one | 76.2 (1) nih.govresearchgate.net |
| Thiacloprid (Molecule 1) | Thiazolidine | 73.36 (6) researchgate.net |
Dynamic Behavior Studies (e.g., Solution-State NMR)
While X-ray crystallography reveals the solid-state structure, molecules are dynamic in solution and can adopt a range of conformations. Techniques like solution-state Nuclear Magnetic Resonance (NMR) spectroscopy are essential for understanding this dynamic behavior. Such studies could elucidate the rotational energy barriers around the methylene bridge and determine the population of different conformers in a solvent environment, which more closely mimics physiological conditions. This information is crucial for building accurate pharmacophore models and understanding how the molecule adapts its shape upon binding to a receptor. However, specific solution-state NMR conformational studies on this compound are not prominently featured in the reviewed literature.
Molecular Mechanism of Action Moa Investigations
Downstream Signaling Pathway Elucidation
Cellular Assay Development for Pathway Analysis
No information was found regarding the development of specific cellular assays to analyze the downstream signaling pathways affected by "1-[(6-Chloropyridin-3-yl)methyl]indole."
Gene Expression Profiling in Response to Compound Exposure
No studies detailing gene expression profiling in any cell type or organism in response to exposure to "this compound" were identified.
Molecular Dynamics and Kinetic Studies of Target Engagement
Ligand-Induced Conformational Changes
There is no available research on molecular dynamics simulations or biophysical studies that describe conformational changes induced by the binding of "this compound" to a biological target.
Association and Dissociation Rates from Targets
No kinetic data, such as association (k_on) and dissociation (k_off) rates, for the binding of "this compound" to any biological target could be located.
Computational Chemistry and Rational Design Strategies
Molecular Docking Simulations for Target Prediction
Molecular docking is a pivotal computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in identifying potential biological targets for 1-[(6-Chloropyridin-3-yl)methyl]indole and elucidating the molecular basis of its activity.
Protein-Ligand Interaction Scoring and Pose Prediction
In the context of this compound, molecular docking simulations are employed to predict its binding conformation and affinity within the active sites of various kinases, which are common targets for indole-based inhibitors. For instance, docking studies on analogous indole (B1671886) derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have demonstrated the importance of specific hydrogen bonds and hydrophobic interactions for potent inhibition. These studies often reveal that the indole scaffold can form key hydrogen bonds with backbone residues in the hinge region of the kinase domain, a critical interaction for inhibitory activity.
The scoring functions within docking programs estimate the binding affinity, providing a rank-ordering of different binding poses and, by extension, a qualitative prediction of the compound's potency. The predicted binding pose of this compound would be analyzed for key interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts.
Below is an illustrative data table summarizing typical protein-ligand interactions that might be predicted for this compound with a hypothetical kinase target, based on findings for similar molecules.
| Interacting Residue | Interaction Type | Distance (Å) |
| Cys919 | Hydrogen Bond | 2.1 |
| Asp1046 | Hydrogen Bond | 2.5 |
| Val848 | Hydrophobic | 3.8 |
| Leu840 | Hydrophobic | 4.2 |
| Phe1047 | Pi-Pi Stacking | 4.5 |
Virtual Screening of Chemical Libraries
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Should this compound be identified as a hit compound, its core scaffold can be used to screen virtual libraries for analogues with potentially improved activity or pharmacokinetic properties. This process involves docking a large number of compounds against a validated target and prioritizing a smaller subset for experimental testing based on their docking scores and predicted binding modes. This approach accelerates the lead optimization process by focusing on compounds with a higher probability of success.
Molecular Dynamics (MD) Simulations for Ligand-Target Systems
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein.
Conformational Ensemble Analysis
MD simulations of the this compound-target complex would be performed to assess the stability of the predicted binding pose from docking studies. mdpi.com By simulating the system over time (typically nanoseconds), researchers can observe the conformational changes in both the ligand and the protein. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms provides insights into the stability and flexibility of the complex. mdpi.com For a stable binding, the RMSD of the ligand and the protein backbone should reach a plateau during the simulation.
Binding Free Energy Calculations
A more rigorous assessment of binding affinity can be obtained through binding free energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. mdpi.com This approach combines the molecular mechanics energies with a continuum solvent model to estimate the free energy of binding. For the this compound-target complex, MM/GBSA calculations can provide a more accurate prediction of binding affinity compared to docking scores alone. mdpi.com Furthermore, this method allows for the decomposition of the binding energy into contributions from individual residues, highlighting the key amino acids driving the interaction.
An example of binding free energy data that could be generated for the this compound-kinase complex is presented below:
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.7 |
| Electrostatic Energy | -22.3 |
| Polar Solvation Energy | 35.1 |
| Nonpolar Solvation Energy | -5.8 |
| Total Binding Free Energy | -38.7 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For a series of analogues of this compound, a QSAR model could be developed to guide the design of new compounds with enhanced potency.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. researchgate.netnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be expected to increase or decrease biological activity. researchgate.netnih.gov
For a set of indole derivatives targeting a specific kinase, a QSAR model would be built using their experimentally determined inhibitory concentrations (IC50 values). The predictive power of the model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.netnih.gov A robust QSAR model can then be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates.
The following table provides an example of the statistical parameters for a hypothetical QSAR model for indole-based kinase inhibitors:
| Model | q² | r² |
| CoMFA | 0.75 | 0.95 |
| CoMSIA | 0.72 | 0.96 |
These computational strategies, from molecular docking and MD simulations to QSAR modeling, provide a powerful framework for the rational design and optimization of this compound and its derivatives as potential therapeutic agents.
Development of Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. orientjchem.orgnih.gov QSAR models establish a mathematical correlation between the chemical features of a series of compounds and their biological activities. nih.govnih.govresearchgate.net This approach is predicated on the principle that the biological activity of a compound is directly related to its molecular structure and physicochemical properties. nih.gov
For a series of analogs based on the this compound scaffold, a QSAR model would be developed by first synthesizing a library of derivatives with varied substituents on the indole and pyridine (B92270) rings. The biological activity of these compounds against a specific target would be determined experimentally. Subsequently, a wide range of molecular descriptors—representing electronic, steric, and hydrophobic properties—would be calculated for each molecule. Using statistical methods like multiple linear regression or machine learning algorithms such as artificial neural networks, an equation is generated that links the descriptors to the observed activity. orientjchem.orgnih.gov This model can then be used to predict the activity of novel, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing. orientjchem.orgarxiv.org
| Compound ID | Modification on Scaffold | Key Descriptor (e.g., LogP) | Experimental Activity (IC₅₀, nM) | Predicted Activity (IC₅₀, nM) |
|---|---|---|---|---|
| Analog-1 | 5-Fluoro on Indole | 3.85 | 75 | 72.5 |
| Analog-2 | 5-Methoxy on Indole | 3.40 | 150 | 155.2 |
| Analog-3 | 2-Methyl on Pyridine | 4.10 | 50 | 53.1 |
| Analog-4 | No Cl on Pyridine | 3.20 | 500 | 489.7 |
Pharmacophore Modeling and Generation
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of molecular features required for a molecule to exert a specific biological activity. nih.govresearchgate.net A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points within a binding site. proceedings.science
For this compound, a pharmacophore model can be generated based on its structure, especially if it is a known binder to a biological target like the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govmdpi.com Key features would include:
Aromatic Rings: Both the indole and pyridine rings can engage in π-π stacking interactions.
Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor. researchgate.net
Hydrogen Bond Donor: The N-H group of the indole ring acts as a hydrogen bond donor. mdpi.com
Hydrophobic/Halogen Bond Feature: The chlorine atom on the pyridine ring can participate in hydrophobic interactions or act as a halogen bond donor.
By aligning a set of active molecules containing this scaffold, common chemical features can be identified and integrated into a single pharmacophore model. nih.gov This model can then be used to screen large virtual databases to find new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.gov
| Feature | Molecular Moiety | Potential Interaction |
|---|---|---|
| Aromatic Ring (Aro) | Indole Ring | π-π stacking, hydrophobic interaction |
| Aromatic Ring (Aro) | Pyridine Ring | π-π stacking, cation-π interaction |
| Hydrogen Bond Donor (HBD) | Indole N-H | Donates hydrogen to an acceptor group |
| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Accepts hydrogen from a donor group |
| Hydrophobic (Hyd) | Chlorine Atom | van der Waals, hydrophobic interactions |
Ligand-Based Drug Design (LBDD) Approaches
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. These methods rely on the knowledge of other molecules that bind to the target to infer a model of the binding site.
Scaffold Hopping and Isosteric Replacements
Scaffold hopping is a computational strategy aimed at discovering novel molecular cores (scaffolds) that can serve as effective replacements for a known active scaffold, while maintaining the geometric orientation of key functional groups necessary for biological activity. nih.govbiosolveit.de This technique is valuable for generating new intellectual property, improving physicochemical properties, or avoiding known toxicophores. rsc.org For this compound, scaffold hopping could involve replacing the indole core with bioisosteric alternatives like indazole or benzimidazole, which can preserve the relative positioning of the side chains. nih.gov
Isosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing the compound's activity or pharmacokinetic profile. spirochem.comresearchgate.net This is a more subtle modification than scaffold hopping. For the target compound, a classical isosteric replacement could be swapping the chlorine atom for a fluorine atom or a methyl group. cambridgemedchemconsulting.com A non-classical replacement might involve substituting the entire chloropyridine ring with another heterocycle, such as an oxadiazole or a different pyridine isomer, to modulate binding affinity and properties. nih.gov
De Novo Design Algorithms
De novo design algorithms build novel molecular structures from the ground up, either atom by atom or by combining small molecular fragments. nih.govresearchgate.net This approach allows for a vast and unbiased exploration of chemical space to identify entirely new chemotypes. researchgate.net In the context of this compound, a fragment-based de novo design strategy could be employed. One of the core fragments, such as the indole or chloropyridine moiety, could be used as a starting point or "seed." The algorithm would then iteratively add fragments from a pre-defined library to "grow" new molecules within the constraints of a hypothetical binding pocket, optimizing for properties like binding affinity and drug-likeness. nih.gov
In Silico ADME Prediction (Theoretical Framework)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. nih.gov These computational models help to identify and eliminate compounds with poor pharmacokinetic profiles long before expensive synthesis and testing, thus reducing late-stage attrition. nih.govacs.org The predictions are based on the correlation between a molecule's structure and its known ADME properties.
Computational Permeability and Solubility Prediction
Aqueous solubility and intestinal permeability are two of the most important properties governing the oral bioavailability of a drug. Computational models are widely used to predict these parameters. diva-portal.orgresearchgate.net
Solubility (LogS): Aqueous solubility is predicted using models that correlate structural features with experimental solubility data. Key descriptors influencing solubility include lipophilicity (LogP), molecular weight (MW), and the number and type of polar atoms. nih.gov
Permeability (Caco-2): Intestinal permeability is often predicted using models trained on data from Caco-2 cell assays, which are considered the "gold standard" in vitro method for this purpose. researchgate.netnih.gov High Caco-2 permeability is generally associated with good intestinal absorption. nih.gov Important molecular descriptors for predicting permeability include the topological polar surface area (TPSA), the number of rotatable bonds, and LogP. nih.govacs.org
For this compound, these properties can be calculated and predicted using various freely available software and web tools. These predictions provide a foundational assessment of the compound's "drug-likeness."
| Property/Descriptor | Predicted/Calculated Value | Significance |
|---|---|---|
| Molecular Formula | C₁₄H₁₁ClN₂ | Basic atomic composition |
| Molecular Weight (g/mol) | 242.71 | Influences diffusion and permeability |
| Consensus LogP (Lipophilicity) | 3.65 | Impacts solubility and permeability |
| Topological Polar Surface Area (TPSA) | 28.79 Ų | Correlates with permeability |
| Hydrogen Bond Donors | 1 (Indole N-H) | Affects solubility and binding |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Indole N) | Affects solubility and binding |
| Predicted Aqueous Solubility (LogS) | -4.10 | Indicates moderate to low solubility |
| Predicted Caco-2 Permeability (logPapp) | -5.15 cm/s | Suggests moderate permeability |
| Lipinski's Rule of 5 Violations | 0 | Suggests good oral bioavailability potential |
Note: The predicted values in Table 3 are illustrative and generated from standard computational models. Actual experimental values may vary.
Theoretical Metabolic Stability and CYP450 Interaction Prediction
The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. Computational, or in silico, methods provide a valuable, early-stage assessment of a compound's likely metabolic stability and its interactions with key metabolizing enzymes, such as the cytochrome P450 (CYP450) superfamily. For the compound this compound, while direct experimental data is not available in the public domain, its metabolic profile can be predicted based on established computational models and the known metabolic pathways of its core structural motifs: the indole ring and the 6-chloropyridinyl methyl group.
Theoretical Metabolic Stability and Site of Metabolism (SOM) Prediction
Computational tools for predicting metabolic stability often rely on identifying the most probable sites of metabolism (SOMs) on a molecule. These sites are atoms or bonds that are most susceptible to enzymatic transformation, primarily by CYP450 enzymes. The prediction of SOMs is typically achieved through a combination of ligand-based and structure-based approaches. Ligand-based methods utilize knowledge from large databases of known drug metabolism to identify vulnerable fragments, while structure-based methods involve docking the compound into the active site of specific CYP450 isoforms to determine accessibility and reactivity.
For this compound, the primary sites predicted to be metabolically labile are the indole ring and the methylene (B1212753) bridge. The indole nucleus is known to be susceptible to oxidation, and its metabolic instability can be a challenge in drug design. nih.gov
Predicted Sites of Metabolism for this compound:
| Priority Rank | Molecular Site | Predicted Metabolic Transformation | Rationale |
| 1 | Indole Ring (C2, C3, C4, C5, C6, C7) | Hydroxylation | The electron-rich nature of the indole ring makes it a prime target for oxidative metabolism by CYP450 enzymes. nih.govnih.gov |
| 2 | Methylene Bridge (-CH2-) | N-dealkylation (Oxidative Cleavage) | N-methylene hydroxylation is a common metabolic pathway for compounds containing an N-heterocyclylmethyl moiety, leading to the cleavage of the molecule. acs.org |
| 3 | Pyridine Ring | Hydroxylation | While generally more stable than the indole ring, the pyridine ring can also undergo oxidation, although typically at a slower rate. |
| 4 | Chlorine atom | Dehalogenation | Displacement of the chlorine substituent by glutathione (B108866) is a possible, though likely minor, metabolic pathway. acs.org |
Predicted Metabolites
Based on the identified SOMs, a range of potential phase I metabolites can be computationally generated. These predictions are based on common biotransformation rules observed for similar chemical structures.
Table of Predicted Phase I Metabolites:
| Metabolite ID | Predicted Structure Name | Metabolic Pathway |
| M1 | 1-[(6-Chloropyridin-3-yl)methyl]-1H-indol-2-ol | Hydroxylation of Indole Ring |
| M2 | 1-[(6-Chloropyridin-3-yl)methyl]-1H-indol-3-ol | Hydroxylation of Indole Ring |
| M3 | 1-[(6-Chloropyridin-3-yl)methyl]-1H-indol-5-ol | Hydroxylation of Indole Ring |
| M4 | 1-[(6-Chloropyridin-3-yl)methyl]-1H-indol-6-ol | Hydroxylation of Indole Ring |
| M5 | 1H-Indole | N-dealkylation |
| M6 | (6-Chloropyridin-3-yl)methanol | N-dealkylation |
| M7 | 6-Chloropyridin-3-carboxylic acid | Oxidation of M6 |
CYP450 Interaction Prediction
Computational models can also predict which CYP450 isoforms are most likely to be responsible for the metabolism of a compound and whether the compound is likely to be an inhibitor of these enzymes. Drug-drug interactions often arise from the inhibition of CYP450 enzymes. mdpi.comnih.gov The prediction is based on docking studies and quantitative structure-activity relationship (QSAR) models built from large datasets of known CYP substrates and inhibitors. mdpi.comrsc.org
Given the structural features of this compound, it is predicted to be a substrate for several major CYP450 isoforms, with CYP3A4 being a primary candidate due to its broad substrate specificity. researchgate.netresearchgate.net
Predicted Interaction Profile with Major CYP450 Isoforms:
| CYP450 Isoform | Predicted Role | Confidence Level | Supporting Rationale |
| CYP3A4 | Substrate/Inhibitor | High | CYP3A4 is a major enzyme in drug metabolism and is known to metabolize a wide variety of structurally diverse compounds, including many indole derivatives. rsc.orgresearchgate.net |
| CYP2D6 | Substrate | Medium | The presence of a basic nitrogen atom can favor interaction with CYP2D6, although this is not always the case. |
| CYP2C9 | Substrate/Inhibitor | Medium | The molecule's size and lipophilicity are within the range of typical CYP2C9 substrates. mdpi.com |
| CYP2C19 | Substrate | Medium | Known to metabolize other indole-containing compounds. researchgate.net |
| CYP1A2 | Substrate | Low | While it metabolizes some aromatic compounds, the structural features of this specific molecule make it a less likely primary substrate for CYP1A2. |
Advanced Analog Synthesis and Research Probes
Synthesis of Isotopically Labeled Probes
Isotopic labeling is a critical technique for quantitative analysis in biological systems. By replacing specific atoms with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can track the molecule's journey through complex biological matrices, study its metabolic pathways, and quantify its binding to target receptors.
Radiolabeled analogs of 1-[(6-Chloropyridin-3-yl)methyl]indole are indispensable for receptor binding assays, which are fundamental in determining the affinity and specificity of a ligand for its receptor. Commonly used radioisotopes for such purposes include tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) due to their suitable half-lives and emission properties.
The synthesis of a ¹⁴C-labeled analog of this compound can be conceptualized based on established methods for similar structures containing the (6-chloropyridin-3-yl)methyl moiety, such as the neonicotinoid insecticide imidacloprid (B1192907). researchgate.netwayne.edu A plausible synthetic route would involve the introduction of a ¹⁴C label into the methylene (B1212753) bridge connecting the pyridine (B92270) and indole (B1671886) rings. This could be achieved by utilizing [¹⁴C]paraformaldehyde or another suitable one-carbon source in a reaction with the indole precursor.
A potential synthetic scheme could start with the appropriate indole and a ¹⁴C-labeled hydroxymethylating or halomethylating agent derived from a ¹⁴C source like barium [¹⁴C]carbonate. researchgate.net The resulting radiolabeled intermediate can then be coupled with the 6-chloropyridine moiety to yield the final product. The specific activity of the resulting radioligand is a crucial parameter, and high specific activity is desirable for detecting low-density receptor populations.
Tritium (³H) labeling offers the advantage of higher specific activity. A common strategy for introducing tritium is through catalytic tritium/hydrogen exchange on the aromatic rings of the molecule. nih.govnih.govresearchgate.net For this compound, this could be achieved by treating the parent compound with tritium gas in the presence of a suitable catalyst, such as Crabtree's catalyst. nih.govresearchgate.net This method can introduce tritium at various positions on both the indole and pyridine rings. The exact positions and extent of labeling would need to be determined by techniques like ³H-NMR and mass spectrometry. nih.gov
Table 1: Potential Radioligands of this compound for Receptor Binding Assays
| Radioligand Structure | Isotope | Labeling Position (Proposed) | Specific Activity (Theoretical Range) | Application |
| 1-[(6-Chloropyridin-3-yl)[¹⁴C]methyl]indole | ¹⁴C | Methylene bridge | 50-60 mCi/mmol | Receptor binding, autoradiography |
| [³H]-1-[(6-Chloropyridin-3-yl)methyl]indole | ³H | Aromatic positions | 20-100 Ci/mmol | Saturation and competition binding assays |
Stable isotope labeling (SIL) is a powerful technique for metabolomic research and for elucidating reaction mechanisms without the complications of radioactivity. nih.gov Common stable isotopes used in this context are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
The synthesis of deuterium-labeled this compound can be accomplished through various established methods. nih.govresearchgate.netresearchgate.net For instance, specific deuterium atoms can be incorporated into the methylene bridge by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), during the synthesis of the methyl group precursor. Alternatively, H-D exchange reactions can be employed to label the aromatic rings under specific catalytic conditions.
Carbon-13 labeling can be achieved by using ¹³C-enriched starting materials in the synthesis. nih.gov For example, ¹³C-labeled indole or a ¹³C-labeled chloropyridine precursor could be utilized. The resulting ¹³C-labeled compound is invaluable for nuclear magnetic resonance (NMR) studies to probe structural changes upon binding to a target and for mass spectrometry-based metabolic profiling. nih.gov
These stable isotope-labeled analogs serve as internal standards in quantitative mass spectrometry, allowing for precise measurement of the parent compound and its metabolites in biological samples. They are also crucial for metabolic flux analysis to trace the biotransformation pathways of the molecule. researchgate.net
Table 2: Proposed Stable Isotope Labeled Analogs of this compound
| Labeled Analog | Isotope | Labeling Position (Example) | Primary Application |
| 1-[(6-Chloropyridin-3-yl)methyl-d₂]indole | ²H (D) | Methylene bridge | Quantitative mass spectrometry, metabolic stability studies |
| 1-[(6-Chloropyridin-3-yl)[¹³C]-methyl]indole | ¹³C | Methylene bridge | NMR-based structural studies, metabolic pathway analysis |
| 1-[(6-Chloropyridin-3-yl)methyl][¹⁵N]-indole | ¹⁵N | Indole nitrogen | Mechanistic studies, NMR spectroscopy |
Development of Fluorescent Analogs for Imaging Studies
Fluorescent probes are essential tools for visualizing the distribution and localization of molecules within cells and tissues. By attaching a fluorophore to this compound, its interaction with cellular components can be monitored in real-time using fluorescence microscopy.
The design of a fluorescent analog requires careful consideration of the attachment point of the fluorophore to minimize perturbation of the compound's biological activity. The indole scaffold itself can be chemically modified to create a fluorescent derivative. mdpi.com Alternatively, a linker can be used to attach a known fluorophore.
One potential approach involves the synthesis of pyranoindole derivatives, which have been shown to exhibit promising fluorescent properties. mdpi.com The synthesis could involve a Pechmann condensation of a hydroxy-substituted this compound with a β-ketoester to form a fluorescent pyrano[2,3-f]indole or pyrano[3,2-e]indole analog.
Another strategy is to introduce a functional group, such as an amine or a carboxylic acid, onto the indole or pyridine ring, which can then be coupled with a reactive fluorophore like fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative. nih.gov The choice of fluorophore will depend on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. researchgate.netnih.govmdpi.com
Once synthesized and characterized, these fluorescent analogs can be used in a variety of imaging applications. In vitro, they can be used in fluorescence polarization or FRET-based assays to study binding kinetics with purified target proteins.
In cellular imaging, the fluorescently tagged this compound can be applied to cultured cells to visualize its subcellular localization. Techniques like confocal microscopy can provide high-resolution images of the probe's distribution, indicating potential sites of action, such as the cell membrane, cytoplasm, or nucleus. Co-localization studies with fluorescently labeled cellular markers can further pinpoint the specific organelles or structures with which the compound interacts.
Table 3: Hypothetical Fluorescent Analogs of this compound
| Fluorescent Analog Structure (Conceptual) | Fluorophore Type | Excitation λ (nm) | Emission λ (nm) | Potential Application |
| Pyrano[2,3-f]indole derivative | Intrinsic | 400-450 | 480-550 | Cellular imaging, target localization |
| Fluorescein-conjugated derivative | Fluorescein | ~490 | ~520 | Flow cytometry, fluorescence microscopy |
| Rhodamine-conjugated derivative | Rhodamine | ~550 | ~580 | Confocal microscopy, in vivo imaging |
Bioconjugation Strategies for Target Validation
Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or nucleic acid. For this compound, bioconjugation can be used to create probes for target identification and validation, such as affinity-based protein profiling.
To achieve this, a derivative of this compound with a reactive group, or "handle," is synthesized. This handle could be an alkyne or azide (B81097) for click chemistry, a photo-reactive group like a benzophenone (B1666685) for photo-affinity labeling, or a simple electrophile like an N-hydroxysuccinimide ester to react with lysine (B10760008) residues on proteins.
For example, an analog of this compound could be synthesized with a terminal alkyne group. This alkyne-tagged probe can be incubated with cells or cell lysates. After binding to its target protein(s), a fluorescently labeled azide or a biotin-azide can be "clicked" onto the probe-protein complex via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The labeled proteins can then be visualized by fluorescence gel scanning or isolated for identification by mass spectrometry.
Photo-affinity labeling is another powerful technique. A photolabile group, such as a diazirine or an aryl azide, is incorporated into the structure of this compound. Upon binding to its target, the probe is irradiated with UV light, which generates a highly reactive species that forms a covalent bond with the target protein. Subsequent analysis can then identify the covalently modified protein. While specific bioconjugation strategies for this compound have not been detailed in the literature, the general principles of probe design and application are well-established.
Affinity Tagging for Pull-Down Experiments
Affinity-based probes are designed to bind non-covalently to their target proteins, allowing for the isolation and identification of these targets from complex mixtures like cell lysates through a process known as a pull-down experiment. nih.gov The probe typically features an affinity tag, such as biotin (B1667282), which has an exceptionally strong interaction with streptavidin-coated beads.
Conceptual Design and Synthesis:
To functionalize this compound as an affinity probe, a linker arm terminating in an affinity tag would be synthetically attached to the core structure. The indole ring is a common starting point for such modifications. For instance, a linker could be installed at the N1 position (if the methylpyridine group were relocated) or at various positions on the benzene (B151609) portion of the indole ring (e.g., C5 or C6), which often tolerate substitution without loss of binding affinity.
A common synthetic strategy involves:
Functionalization: Introduction of a reactive handle, such as an amine or carboxylic acid, onto the indole scaffold.
Linker Attachment: Coupling of a bifunctional linker (e.g., a polyethylene (B3416737) glycol or PEG chain) to the reactive handle via amide bond formation.
Tag Conjugation: Attachment of the affinity tag (e.g., biotin) to the other end of the linker.
The table below outlines a hypothetical series of affinity probe analogs based on the this compound scaffold, illustrating variations in linker attachment point and length, which can be critical for successful target engagement and pull-down.
| Compound ID | Parent Scaffold | Attachment Point | Linker Type | Affinity Tag |
| AP-01 | This compound | Indole C5 | -(CH₂)₄-CO- | Biotin |
| AP-02 | This compound | Indole C5 | -(PEG)₄-CO- | Biotin |
| AP-03 | This compound | Indole C6 | -(CH₂)₄-CO- | Biotin |
| AP-04 | This compound | Indole C6 | -(PEG)₄-CO- | Biotin |
Covalent Probe Design for Chemoproteomics
Covalent probes, also known as activity-based probes (ABPs), form a stable, covalent bond with their target protein. nih.gov This strategy is particularly powerful for identifying and profiling enzyme families or for achieving durable target occupancy. nih.gov These probes contain an electrophilic "warhead" that reacts with a nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) in or near the protein's binding site. frontiersin.org
Conceptual Design and Synthesis:
To convert this compound into a covalent probe, a suitable electrophilic warhead must be incorporated. The choice of warhead depends on the target residue. For targeting cysteine residues, common warheads include acrylamides or chloroacetamides.
The synthetic approach would involve appending the ligand-warhead construct to the core scaffold. This is often achieved by installing a linker at a position that directs the warhead toward a reactive residue upon binding. For chemoproteomic applications, a reporter handle (e.g., a small alkyne or azide tag) is also included. This "clickable" tag allows for the subsequent attachment of a biotin affinity handle or a fluorophore via bioorthogonal chemistry, facilitating protein enrichment and identification by mass spectrometry. nih.gov
The table below presents a series of hypothetical covalent probes derived from this compound, featuring different electrophilic warheads and a clickable reporter tag for chemoproteomics.
| Compound ID | Parent Scaffold | Warhead | Target Residue | Reporter Tag |
| CP-01 | This compound-5-carboxamide | Acrylamide | Cysteine | Terminal Alkyne |
| CP-02 | This compound-5-carboxamide | Chloroacetamide | Cysteine | Terminal Alkyne |
| CP-03 | This compound-5-sulfonamide | Fluorosulfonate | Tyrosine/Lysine | Terminal Alkyne |
| CP-04 | This compound-5-carboxamide | Vinyl Sulfone | Cysteine | Terminal Alkyne |
Chemoproteomic experiments using such probes would enable the identification of specific protein targets that are covalently labeled by the probe in a cellular context, providing valuable insights into the compound's mechanism of action and potential off-targets. nih.gov
Future Research Directions and Unexplored Avenues
Investigation of Novel Biological Targets
The indole (B1671886) and chloropyridine moieties are present in numerous compounds with diverse pharmacological activities, suggesting that 1-[(6-Chloropyridin-3-yl)methyl]indole could interact with a variety of biological targets.
Derivatives of indole are known to interact with a wide range of receptors. For instance, certain indole derivatives have been identified as potent inhibitors of the ROR1 receptor, a target in oncology. nih.gov Others have been developed as ligands for serotonin (B10506) (5-HT1A) and dopamine (B1211576) (D2) receptors, which are targets for multi-target antidepressant drugs. mdpi.com Given these precedents, future research could explore the affinity of this compound for less-characterized receptor families. Investigating its potential interactions with orphan receptors or newly identified receptor subtypes could uncover novel therapeutic applications.
The landscape of enzyme inhibition by indole-based compounds is broad. For example, specific indole carboxamides act as potent and selective inhibitors of the histone methyltransferase EZH2. nih.gov Additionally, indole-derived compounds have been developed as γ-secretase modulators that target presenilin, relevant in Alzheimer's disease research. nih.gov The structural components of this compound suggest that its potential as an enzyme inhibitor may extend beyond these examples. Future studies could screen this compound against a wide array of enzyme classes, such as kinases, proteases, and transferases, which have not been previously associated with this specific molecular scaffold. Such screening could identify unexpected inhibitory activities and open new research directions.
Exploration of Diverse Biological Systems and Organisms
The biological effects of a compound can vary significantly across different species and biological systems. A thorough investigation into these variations is crucial for understanding the full potential of this compound.
The 6-chloropyridin-3-yl methyl moiety is a key structural feature of neonicotinoid insecticides like Imidacloprid (B1192907), which are known to act on the nicotinic acetylcholine (B1216132) receptors of insects. researchgate.netnih.gov A metabolite of Imidacloprid, 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one, has been studied for its toxicity. researchgate.netnih.gov This suggests that this compound could exhibit species-specific activity. Comparative studies investigating its effects on insect versus mammalian biological systems could elucidate its selectivity and potential as a novel insecticide with a potentially different mechanism of action or metabolic profile.
There is growing evidence that indole derivatives and related heterocyclic compounds possess significant antimicrobial properties. This suggests that this compound could be a promising candidate for development as an antimicrobial agent.
Antiviral Activity : Indole chloropyridinyl esters have been identified as potent inhibitors of the SARS-CoV-2 3CLpro enzyme, demonstrating antiviral efficacy against SARS-CoV-2. nih.govnih.gov This indicates that the combination of indole and chloropyridine structures could be a valuable starting point for the development of novel antiviral agents. Future research should investigate the potential of this compound to inhibit the replication of various viruses. nih.govnih.govresearchgate.netmdpi.comresearchgate.net
Antibacterial Activity : Synthetic indole derivatives have shown effectiveness against multidrug-resistant Gram-positive bacteria by inhibiting respiratory metabolism. nih.gov Furthermore, conjugates of indole and 1,2,4-triazole (B32235) have demonstrated excellent antibacterial activity. mdpi.com Given these findings, it is plausible that this compound could exhibit antibacterial properties. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.com Future studies should assess its activity against a broad spectrum of pathogenic bacteria, including resistant strains.
Antifungal Activity : Various derivatives containing the indole nucleus have been synthesized and tested for their antifungal activity. For example, indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have shown potent efficacy against plant pathogenic fungi like Botrytis cinerea. nih.gov Other studies have indicated that some compounds with a (6-chloropyridin-3-yl)methyl group possess moderate fungicidal activity. researchgate.net This body of research strongly supports the investigation of this compound as a potential antifungal agent against both plant and human fungal pathogens. nih.govmdpi.comnih.govresearchgate.net
| Pathogen Type | Example of Related Active Compound Class | Observed Effect of Related Compounds | Potential Target/Mechanism |
|---|---|---|---|
| Virus (e.g., SARS-CoV-2) | Indole Chloropyridinyl Esters | Inhibition of viral replication. nih.govnih.gov | Enzyme inhibition (e.g., 3CL protease). nih.govnih.gov |
| Gram-positive Bacteria (e.g., MRSA) | Synthetic Indole Derivatives | Potent antibacterial activity against resistant strains. nih.gov | Inhibition of respiratory metabolism. nih.gov |
| Fungi (e.g., Botrytis cinerea) | Indole derivatives with 1,3,4-thiadiazole | High bioactivity against plant pathogens. nih.gov | Potential succinate (B1194679) dehydrogenase inhibitor (SDHI). nih.gov |
Advanced Computational Methodologies
The application of advanced computational techniques can significantly accelerate the exploration of this compound's biological potential. In-silico methods are valuable for predicting the properties and interactions of novel compounds. jneonatalsurg.comresearchgate.net
Future research should employ a range of computational tools. Molecular docking studies can be used to predict the binding affinity of the compound to various receptors and enzymes, helping to prioritize targets for experimental validation. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand how structural modifications might influence biological activity. researchgate.net Furthermore, Density Functional Theory (DFT) and other quantum chemical methods can provide insights into the electronic properties of the molecule, which are crucial for its reactivity and interactions. lew.ro The use of these computational approaches can guide the synthesis of new derivatives with improved potency and selectivity, streamlining the drug discovery process.
Integration of Artificial Intelligence and Machine Learning in Design
The integration of artificial intelligence (AI) and machine learning (ML) presents a transformative approach for the design and optimization of derivatives based on the this compound scaffold. acs.orgnih.gov These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent through traditional medicinal chemistry approaches.
Table 1: Applications of AI/ML in the Design of this compound Analogs
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Modeling (QSAR/QSPR) | Develop models to predict biological activity, physicochemical properties, and ADMET profiles. | Prioritize synthesis of promising candidates, reducing cost and time. |
| De Novo Drug Design | Use generative algorithms to create novel molecular structures with desired properties. | Discover unique and patentable chemical entities with enhanced efficacy. |
| Retrosynthetic Analysis | Predict optimal and efficient synthetic pathways for target molecules. | Accelerate the "Make" phase of the drug discovery cycle. nih.gov |
| High-Throughput Virtual Screening | Screen vast virtual libraries of compounds against biological targets. | Identify potential hits from a massive chemical space without initial synthesis. |
Enhanced Sampling Techniques for Molecular Dynamics
Standard molecular dynamics (MD) simulations are often insufficient to capture rare but crucial events like ligand binding and unbinding or large-scale conformational changes in protein targets, which can occur on timescales far longer than those accessible by conventional simulations. nih.govfrontiersin.org Enhanced sampling techniques are a class of computational methods designed to overcome these limitations by accelerating the exploration of a system's conformational space.
Methods such as Metadynamics, Umbrella Sampling, and Accelerated MD could be applied to study the interaction of this compound with its biological targets. acs.org These techniques can provide a detailed understanding of the binding pathways, transition states, and the free energy landscape of the binding process. frontiersin.orgacs.org This information is invaluable for calculating key kinetic parameters like association (k_on) and dissociation (k_off) rates, which are critical determinants of a drug's efficacy and duration of action. nih.gov By elucidating the dynamic nature of the protein-ligand interactions, these simulations can guide the rational design of new derivatives with optimized binding kinetics. researchgate.net
Table 2: Comparison of Enhanced Sampling Techniques for Molecular Dynamics
| Technique | Principle | Key Application for this compound |
|---|---|---|
| Metadynamics | A history-dependent bias potential is added to collective variables to discourage revisiting previously explored conformations. acs.org | Calculating binding free energies and mapping binding/unbinding pathways. |
| Umbrella Sampling | The system is simulated along a reaction coordinate, with biasing potentials applied in overlapping windows to ensure adequate sampling. | Determining the potential of mean force (PMF) along a specific binding or conformational change coordinate. |
| Accelerated MD (aMD) | A non-negative boost potential is added to the system when the actual potential is below a certain threshold, accelerating transitions between low-energy states. frontiersin.org | Observing large-scale conformational changes in the target protein upon ligand binding. |
| Gaussian Accelerated MD (GaMD) | A harmonic boost potential is applied to reduce energy barriers, enabling the observation of complex biological processes. frontiersin.org | Enhancing conformational sampling of both the ligand and the protein to understand induced-fit mechanisms. |
Development of Fragment-Based and DNA-Encoded Library Screening Approaches
To discover novel ligands and therapeutic targets related to the this compound scaffold, modern high-throughput screening methods are essential. Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library Technology (DELT) offer powerful alternatives to traditional high-throughput screening (HTS).
In FBDD, small chemical fragments (typically <300 Da) are screened for weak but efficient binding to a biological target. nih.govfrontiersin.org The indole or chloropyridine moieties of the title compound could serve as starting fragments. Hits identified through biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR) are then optimized and linked together to generate more potent, lead-like molecules. frontiersin.orgnih.gov This approach allows for a more efficient exploration of chemical space and often yields leads with better physicochemical properties. nih.gov
DELT enables the screening of libraries containing billions of unique molecules in a single experiment. rsc.orgnih.gov Each molecule in the library is tagged with a unique DNA barcode that identifies its chemical structure. acs.org A DEL library could be designed around the this compound core, and the entire library can be screened against a protein target. After washing away non-binders, the DNA tags of the remaining molecules are amplified and sequenced to identify the chemical structures of the hits. nih.gov This technology dramatically increases the scale of screening, enhancing the probability of discovering novel and potent binders. rsc.org
Application in Chemical Genetics and Phenotypic Screening Initiatives
Beyond target-based approaches, this compound and its derivatives can be valuable tools in chemical genetics and phenotypic screening. In chemical genetics, small molecules are used to perturb protein function in a manner analogous to genetic mutations, allowing for the study of biological pathways in living systems. The compound could be used as a chemical probe to explore the function of a specific protein or pathway, helping to validate it as a potential drug target.
Phenotypic screening involves testing compounds for their ability to produce a desired change in cellular or organismal phenotype, without a priori knowledge of the molecular target. enamine.net For example, derivatives of this compound could be screened for their ability to inhibit the growth of cancer cell lines, prevent biofilm formation in bacteria, or protect neurons from oxidative stress. asm.orgnih.govmdpi.com Once a compound with a desirable phenotype is identified, subsequent target deconvolution studies are performed to identify its mechanism of action. This approach is particularly powerful for discovering first-in-class medicines with novel mechanisms. enamine.net Libraries of indole derivatives have been successfully used in phenotypic screens to identify compounds with nanomolar antiproliferative activity in cancer cells. researchgate.net
Q & A
Q. What are the common synthetic routes for 1-[(6-Chloropyridin-3-yl)methyl]indole, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution or coupling reactions between 6-chloropyridin-3-ylmethyl derivatives and indole precursors. For example, analogous compounds like 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one are synthesized via nucleophilic addition to pyridinium salts or via tosylation reactions . Key intermediates are characterized using ¹H/¹³C NMR to confirm regiochemistry and LCMS for molecular ion validation (e.g., [M+H]+ peaks) .
Q. Which analytical techniques are critical for verifying the purity and identity of this compound?
- HPLC : Retention time analysis under standardized conditions (e.g., QC-SMD-TFA05 or SQD-FA05) ensures purity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine’s M+2 peak) .
- NMR spectroscopy : Distinguishes between positional isomers, such as differentiating C-3 vs. C-5 substitution on the indole ring .
Q. How is crystallographic data utilized to resolve the three-dimensional structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL refines bond lengths, angles, and torsional conformations. For example, analogous indole-pyridine hybrids are resolved to confirm sulfonamide group orientation or dihydropyridine ring puckering . ORTEP-III visualizations (e.g., in ) aid in interpreting thermal ellipsoids and hydrogen bonding networks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Catalytic systems : Iodine-catalyzed thiolation (e.g., for 3-arylthioindoles) demonstrates improved regioselectivity under mild conditions .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates during tosylation or cyclization steps .
- Temperature control : Low-temperature addition of reagents (e.g., 0°C for tosyl chloride) minimizes side reactions .
Q. How can contradictions in spectral data (e.g., missing molecular ions in MS) be resolved during characterization?
- Complementary techniques : Use ESI-MS/MS to fragment adducts and identify dominant ions (e.g., [M-155]+ fragments in sulfonamide derivatives) .
- Isotopic labeling : Introduce deuterated analogs to trace unexpected peaks in NMR or MS .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .
Q. What methodologies are used to investigate the biological activity of this compound derivatives?
- Enzyme inhibition assays : For aryl hydroxylase or cytochrome P450 isoforms, measure IC₅₀ values using fluorometric substrates (e.g., 7-ethoxyresorufin deethylase activity) .
- Cellular uptake studies : LC/MS quantifies intracellular concentrations of derivatives in hepatocyte models .
- Structure-activity relationship (SAR) : Modify substituents (e.g., halogenation at C-6 of indole) and correlate changes with activity trends .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
